molecular formula C8H11N3OS B6432030 4-(1H-pyrazole-3-carbonyl)thiomorpholine CAS No. 1928748-14-4

4-(1H-pyrazole-3-carbonyl)thiomorpholine

Cat. No.: B6432030
CAS No.: 1928748-14-4
M. Wt: 197.26 g/mol
InChI Key: QYCYPVWUQQERGF-UHFFFAOYSA-N
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Description

4-(1H-pyrazole-3-carbonyl)thiomorpholine is a heterocyclic compound that features a pyrazole ring fused with a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyrazole derivative with a thiomorpholine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazole-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1H-pyrazole-3-carbonyl)thiomorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazole-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazole-3-carbonyl)piperidine
  • 4-(1H-pyrazole-3-carbonyl)morpholine
  • 4-(1H-pyrazole-3-carbonyl)thiazolidine

Uniqueness

4-(1H-pyrazole-3-carbonyl)thiomorpholine is unique due to the presence of both a pyrazole ring and a thiomorpholine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1H-pyrazol-5-yl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c12-8(7-1-2-9-10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCYPVWUQQERGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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